3-Aminopyridine chemical structure and properties
3-Aminopyridine chemical structure and properties
An In-depth Technical Guide to 3-Aminopyridine: Structure, Properties, and Applications for the Modern Researcher
Introduction
3-Aminopyridine (CAS No. 462-08-8), a monoamino derivative of pyridine, stands as a cornerstone intermediate in the realms of organic synthesis and medicinal chemistry.[1][2] Characterized by a pyridine ring with an amino group at the C-3 position, this colorless to light-yellow solid is a versatile building block for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[3][4][5] Its unique structural arrangement confers a distinct reactivity profile and a spectrum of biological activities that have captured the attention of researchers for decades.[1][6]
This guide offers a comprehensive technical overview of 3-Aminopyridine, designed for scientists and drug development professionals. We will delve into its core chemical and physical properties, established synthesis and purification protocols, reactivity, and pivotal applications, with a focus on its pharmacological significance as a potassium channel blocker and a scaffold for novel therapeutics.[1][4]
Chemical Structure and Physicochemical Properties
The fundamental identity of 3-Aminopyridine is defined by its molecular structure, which dictates its chemical behavior and biological interactions.
Molecular Structure
3-Aminopyridine consists of an aromatic pyridine heterocycle substituted with an amino (-NH₂) group at the meta-position.[4] The presence of two nitrogen atoms—one within the aromatic ring and one in the exocyclic amino group—provides multiple sites for chemical interaction, including protonation and hydrogen bonding.[7]
Caption: Chemical structure of Pyridin-3-amine (3-Aminopyridine).
Physicochemical Data
A summary of 3-Aminopyridine's key properties is essential for its practical application in a laboratory or industrial setting.
| Property | Value | Source(s) |
| IUPAC Name | Pyridin-3-amine | [8][9] |
| Synonyms | 3-Pyridinamine, m-Aminopyridine, β-Aminopyridine | [9][10] |
| CAS Number | 462-08-8 | [8][11] |
| Molecular Formula | C₅H₆N₂ | [8][11][12] |
| Molar Mass | 94.11 g/mol | [8][9][12] |
| Appearance | White to light yellow or brown crystalline solid/flakes | [3][8][9][13] |
| Odor | Unpleasant, distinctive | [9][14] |
| Melting Point | 60–65 °C (140–149 °F) | [3][8][13][15] |
| Boiling Point | 248–252 °C (478–486 °F) | [3][8][13][15] |
| Solubility | Soluble in water (>1000 g/L), ethanol, and benzene. | [3][8][15] |
| pKa | 6.04 (at 25 °C) | [15] |
| Flash Point | 124 °C (255 °F) | [8][15] |
| InChI Key | CUYKNJBYIJFRCU-UHFFFAOYSA-N | [8][11] |
Synthesis and Purification Protocols
The synthesis of 3-Aminopyridine is well-established, with the Hofmann rearrangement of nicotinamide being the most common and industrially viable method.[3][4][8] This transformation is valued for its efficiency and use of readily available starting materials.
Principle of Synthesis: Hofmann Rearrangement
The Hofmann rearrangement provides a direct pathway from an amide (nicotinamide) to a primary amine (3-Aminopyridine) with one fewer carbon atom. The reaction proceeds by treating the amide with bromine in a basic solution (e.g., sodium hydroxide), which generates sodium hypobromite in situ.[8] This reagent facilitates the conversion of the amide to an intermediate isocyanate, which is then hydrolyzed to yield the final amine product. The causality behind this choice is the direct and efficient conversion of the carboxamide group to an amino group.
Caption: Simplified workflow of the Hofmann rearrangement for 3-AP synthesis.
Experimental Protocol: Synthesis via Hofmann Rearrangement
This protocol is adapted from the robust and validated procedure published in Organic Syntheses.[16] It is a self-validating system as the purity of the final product can be confirmed by its melting point.
Materials:
-
Sodium hydroxide (NaOH): 75 g (1.87 moles)
-
Water: 800 mL
-
Bromine (Br₂): 95.8 g (0.6 mole)
-
Nicotinamide: 60 g (0.49 mole)
-
Benzene
-
Ligroin (b.p. 60–90 °C)
-
Activated charcoal (Norit)
-
Sodium hydrosulfite
Procedure:
-
Preparation of Hypobromite Solution: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of NaOH in 800 mL of water. With stirring, slowly add 95.8 g of bromine, ensuring the temperature is maintained.
-
Amide Addition: Once the solution temperature reaches 0 °C, add 60 g of nicotinamide all at once with vigorous stirring.[16]
-
Reaction: Remove the ice bath and allow the mixture to warm. The reaction is exothermic. Once the temperature reaches 70-75 °C, heat on a steam bath for an additional 20-30 minutes to complete the reaction.
-
Extraction: Cool the reaction mixture and perform a continuous extraction with ether for 15–20 hours. Alternatively, perform multiple batch extractions with ether (e.g., four 800-mL portions followed by ten 500-mL portions).[16]
-
Drying and Concentration: Dry the combined ether extracts over sodium hydroxide pellets. Filter and remove the ether by distillation from a steam bath. The residue will crystallize upon cooling.
-
Initial Yield: This crude product typically yields 39–41 g (85–89%) of dark red crystals with a melting point of 61–63 °C.[16]
Experimental Protocol: Purification by Recrystallization
To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the standard method.
Procedure:
-
Dissolution: Dissolve the crude product (39–41 g) in a mixture of 320 mL of benzene and 80 mL of ligroin.
-
Decolorization: Heat the solution on a steam bath and add 5 g of activated charcoal (Norit) and 2 g of sodium hydrosulfite. Continue heating for 20 minutes. The sodium hydrosulfite aids in removing colored impurities.
-
Filtration and Crystallization: Filter the hot solution by gravity. Allow the filtrate to cool slowly to room temperature, then chill overnight in a refrigerator.
-
Isolation and Drying: Isolate the resulting white crystals by gravity filtration. Wash the crystals on the filter with 25 mL of ligroin and dry in a vacuum desiccator.
-
Final Product: This procedure yields 28–30 g (61–65%) of pure, white 3-Aminopyridine crystals with a sharp melting point of 63–64 °C.[16]
Reactivity and Applications in Drug Development
The dual-nitrogen nature of 3-Aminopyridine makes it a highly versatile scaffold in medicinal chemistry.[2] Its reactivity is primarily centered on the basicity of the ring nitrogen and the nucleophilicity of the amino group.
Chemical Reactivity
-
Protonation: The nitrogen atom within the pyridine ring is more basic than the exocyclic amino nitrogen.[7] Therefore, in acidic conditions, protonation occurs preferentially at the ring nitrogen. This is a critical consideration in designing salt forms of derivative drugs and understanding their behavior at physiological pH.
-
Nucleophilic Reactions: The amino group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. This allows for the straightforward attachment of various side chains and functional groups, a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[2][6]
-
Metal Complexation: 3-Aminopyridine acts as a ligand, forming stable complexes with various transition metals.[4] This property is exploited in the development of novel anti-tumor and antimicrobial agents, where the metal complex can exhibit enhanced cytotoxicity or biological activity compared to the ligand alone.[4][6]
Pharmacological Significance: Potassium Channel Blockade
3-Aminopyridine and its derivatives are best known pharmacologically as blockers of voltage-gated potassium (K⁺) channels.[1][4]
Mechanism of Action: In neurons, voltage-gated K⁺ channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels, 3-Aminopyridine prolongs the duration of the action potential. This extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open for longer, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[4] This mechanism is particularly valuable in conditions where neurotransmission is impaired.
Caption: Mechanism of 3-AP as a potassium channel blocker to enhance neurotransmission.
Therapeutic Applications and Derivatives
The unique properties of 3-Aminopyridine have led to its use as a foundational structure in several therapeutic areas:
-
Neurological Disorders: Its ability to enhance synaptic transmission makes it a candidate for treating conditions like multiple sclerosis (MS) and spinal cord injuries.[4][14][17] The drug Dalfampridine (a derivative of the isomeric 4-aminopyridine) is a notable example of this application.
-
Antimicrobial and Antitumor Agents: Derivatives of 3-Aminopyridine have demonstrated significant antibacterial activity.[4][6] Furthermore, its metal complexes are being investigated for their cytotoxic effects against cancer cells.[4]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of drugs.[2][5] Its pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] For instance, it is a precursor for the synthesis of Troxipide and 3-pyridylnicotinamide.[8]
Safety and Toxicology
As a Senior Application Scientist, it is imperative to underscore the hazardous nature of 3-Aminopyridine. A thorough risk assessment must precede any handling.
Hazard Summary
3-Aminopyridine is classified as a toxic substance.[14][18]
-
Acute Toxicity: Fatal or toxic if swallowed, in contact with skin, or if inhaled.[12][18][19][20]
-
Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[12][18][19]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[8][18]
Toxicological Data:
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 178 mg/kg | Quail | Oral | [8][21] |
| LD₅₀ | 28 mg/kg | Mouse | Intraperitoneal | [15][21] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a P2 respirator cartridge for handling the solid to avoid inhalation of dust.[13][19]
-
Ventilation: Handle only in a well-ventilated area or in a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a cool, dry place, away from direct sunlight, moisture, and incompatible materials like strong acids and oxidizing agents.[14][19] It is hygroscopic and air-sensitive.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. This material is considered hazardous waste due to its toxicity.[19]
Conclusion
3-Aminopyridine is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern researcher and drug developer. Its well-defined structure, predictable reactivity, and significant pharmacological activity as a potassium channel blocker make it an invaluable scaffold for creating novel therapeutics. From its straightforward industrial synthesis to its complex role in neuroscience and oncology, 3-Aminopyridine continues to be a molecule of profound scientific and clinical interest. A comprehensive understanding of its properties, synthesis, and hazards, as detailed in this guide, is essential for leveraging its full potential safely and effectively.
References
- Allen, C. F. H.; Wolf, Calvin N. (1950). "3-Aminopyridine". Organic Syntheses. doi:10.15227/orgsyn.030.0003; Collected Volumes, vol. 4, p. 45.
- 3-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Safety Data Sheet: 3-Aminopyridine. (2025, December 18). Thermo Fisher Scientific.
- 3-Aminopyridine CAS# 462-08-8. (n.d.). Sincere Chemical.
-
Shimada, S., Maeda, H. (1984). A One-Pot Synthesis of 3-Aminopyridines. Chemical and Pharmaceutical Bulletin, 32(1), 110-115. [Link]
- 3-Aminopyridine synthesis. (n.d.). ChemicalBook.
-
3-Aminopyridine. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
- 3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Material Safety Data Sheet: 3-Amino Pyridine. (n.d.). CDH Fine Chemical.
-
3-Aminopyridine. (n.d.). NIST Chemistry WebBook. [Link]
-
3-Aminopyridine Data. (n.d.). NIST Chemistry WebBook. [Link]
- 3-Aminopyridine. (2023, November 23). Smolecule.
- Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA).
- 3-Aminopyridine 462-08-8 wiki. (n.d.). Guidechem.
- Safety Data Sheet: 3-AMINOPYRIDINE. (2012, December 11). Loba Chemie.
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-23. [Link]
- 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet: 3-AMINOPYRIDINE (FOR SYNTHESIS). (n.d.).
- 3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit.
-
Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminopyridine [webbook.nist.gov]
- 11. 3-Aminopyridine [webbook.nist.gov]
- 12. fishersci.com [fishersci.com]
- 13. 3-Aminopyridin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Page loading... [guidechem.com]
- 15. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. lobachemie.com [lobachemie.com]
- 20. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 21. epa.gov [epa.gov]
